molecular formula C15H24O6 B1615378 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose CAS No. 20316-77-2

1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose

Cat. No. B1615378
CAS RN: 20316-77-2
M. Wt: 300.35 g/mol
InChI Key: XVJPYQDFXZAPEI-VFPQWFPESA-N
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Description

1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose, commonly known as BMG or Bis-MPA, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. BMG is a derivative of glucose and belongs to the class of compounds known as bis-MPA dendrimers.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as it can interact with proteins to help elucidate their structure and function. It’s particularly useful in the study of protein-carbohydrate interactions, which are crucial for understanding cell signaling and communication .

Chiral Selector in Chromatography

Due to its chiral nature, this compound serves as an excellent chiral selector in chromatographic separations. It can be used to separate enantiomers of various pharmaceuticals, which is vital for the development of drugs with specific desired activities and minimal side effects .

Synthesis of Antitumor Agents

Researchers have used this compound as a precursor in the synthesis of complex molecules with antitumor activities . Its structure allows for the creation of novel lactones, which are a class of compounds known for their potential in cancer treatment .

Carbohydrate Mimetics

In the field of medicinal chemistry, this compound is used to create carbohydrate mimetics. These mimetics can inhibit or modulate enzymes that process sugars, leading to therapeutic applications in diseases like diabetes .

Study of Polyhydroxy Compounds

As a representative of polyhydroxy compounds, it’s used to study the physical and chemical properties of this class of substances. Understanding these properties can lead to advancements in various fields, including organic synthesis and green chemistry .

properties

IUPAC Name

(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-prop-2-enoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-6-7-16-11-10(9-8-17-14(2,3)19-9)18-13-12(11)20-15(4,5)21-13/h6,9-13H,1,7-8H2,2-5H3/t9-,10-,11+,12?,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJPYQDFXZAPEI-VFPQWFPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H](C3C(O2)OC(O3)(C)C)OCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose

CAS RN

20316-77-2
Record name alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-3-O-2-propenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020316772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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